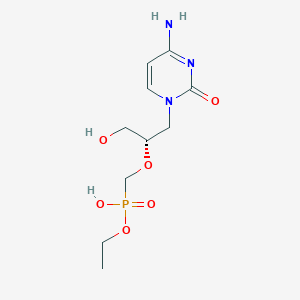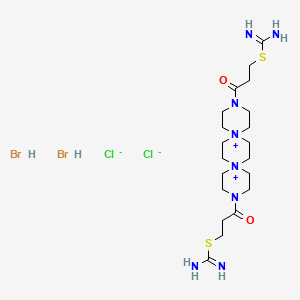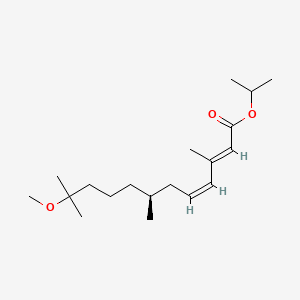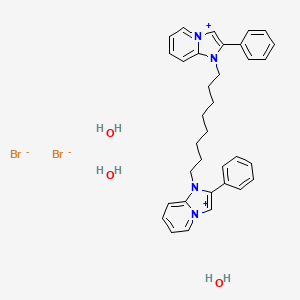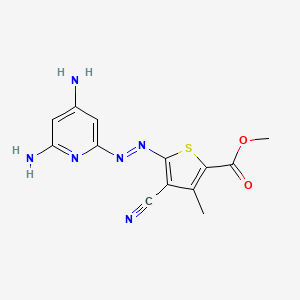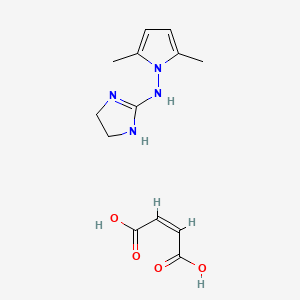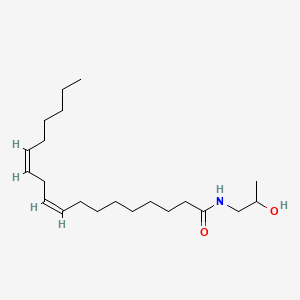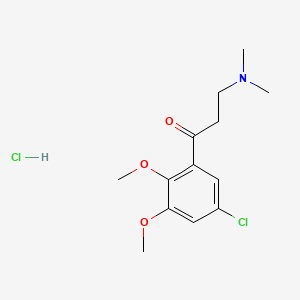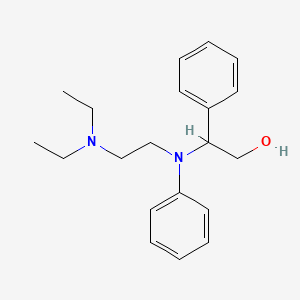
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a complex organic compound that belongs to the pyrazoline family This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, nitro, and dinitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the following steps:
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2,4-dinitroacetophenone.
Cyclization Reaction: The chalcone is then reacted with 4-nitrophenylhydrazine in the presence of a base such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out in ethanol or methanol as a solvent under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitro groups.
Substitution: Substituted derivatives with additional nitro or halogen groups.
科学研究应用
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups may also contribute to its biological activity by generating reactive oxygen species.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline: Lacks the 5-(4-nitrophenyl) group.
3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline: Lacks the 2,4-dinitrophenyl group.
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-phenyl-2-pyrazoline: Lacks the 4-nitrophenyl group.
Uniqueness
The unique combination of substituents in 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline contributes to its distinct chemical and biological properties. The presence of multiple nitro groups enhances its reactivity and potential biological activity compared to similar compounds.
属性
CAS 编号 |
109333-40-6 |
|---|---|
分子式 |
C21H14ClN5O6 |
分子量 |
467.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14ClN5O6/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(8-4-14)25(28)29)24(23-18)19-10-9-17(26(30)31)11-21(19)27(32)33/h1-11,20H,12H2 |
InChI 键 |
KWTQOVFPWSIQFM-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


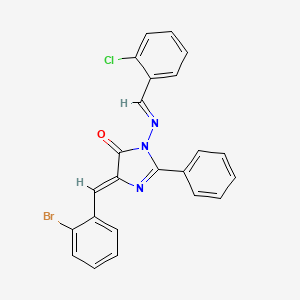
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


